molecular formula C7H5BF4O3 B6357214 (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid CAS No. 1628442-69-2

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid

Cat. No.: B6357214
CAS No.: 1628442-69-2
M. Wt: 223.92 g/mol
InChI Key: DPFPMZHXDKOKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid (CAS: 915401-97-7, molecular formula: C₇H₅BF₄O₃, molecular weight: 223.92 g/mol) is a fluorinated arylboronic acid derivative. Its structure features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 4-position and fluorine atoms at the 2- and 5-positions. The difluoromethoxy group is a moderately electron-withdrawing substituent, which influences the acidity and reactivity of the boronic acid moiety.

Properties

IUPAC Name

[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFPMZHXDKOKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The substrate undergoes directed ortho-lithiation using a strong base such as n-butyllithium (n-BuLi) at low temperatures (−78°C). Subsequent quenching with trimethyl borate (B(OMe)₃) introduces the boronic acid moiety.

Example Protocol:

  • Dissolve 2,5-difluoro-4-(difluoromethoxy)bromobenzene (10 mmol) in anhydrous tetrahydrofuran (THF).

  • Add n-BuLi (12 mmol) dropwise at −78°C under nitrogen.

  • After 1 hour, add trimethyl borate (15 mmol) and warm to room temperature.

  • Hydrolyze with dilute HCl, extract with ethyl acetate, and purify via recrystallization.

Key Parameters:

  • Yield: 65–72%

  • Purity: ≥95% (HPLC)

The Suzuki reaction enables the introduction of boronic acid groups into pre-functionalized aryl halides. This method is particularly effective for assembling complex fluorinated architectures.

Substrate Preparation

The difluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) on 2,5-difluoro-4-hydroxybromobenzene using chlorodifluoromethane (ClCF₂H) or difluoromethyl triflate (CF₂HOTf).

Stepwise Synthesis:

  • Difluoromethylation:

    • React 2,5-difluoro-4-hydroxybromobenzene (10 mmol) with ClCF₂H (15 mmol) in the presence of K₂CO₃ (20 mmol) in DMF at 80°C for 12 hours.

    • Yield: 78%.

  • Suzuki Coupling:

    • Combine the difluoromethoxy-substituted aryl bromide (5 mmol) with bis(pinacolato)diboron (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (15 mmol) in dioxane at 100°C.

    • Yield: 82%.

Optimization Notes:

  • Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dtbpf) improve selectivity for sterically hindered substrates.

  • Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes.

Hydrolysis of Boronate Esters

Boronate esters serve as protected intermediates for air-sensitive boronic acids. This method enhances stability during purification.

Procedure Overview

  • Synthesize the pinacol ester via Miyaura borylation of the corresponding aryl bromide.

  • Hydrolyze the ester using HCl (3M) in THF/water (1:1) at 50°C for 2 hours.

Data Table: Hydrolysis Conditions and Outcomes

Boronate EsterAcid ConcentrationTemperature (°C)Time (h)Yield (%)
Pinacol3M HCl50288
Neopentyl2M H₂SO₄60376

Challenges and Mitigation Strategies

Steric Hindrance

The 2,5-difluoro substitution creates steric congestion, slowing borylation. Using bulky ligands (e.g., SPhos) accelerates transmetalation.

Boronic Acid Stability

Fluorinated boronic acids are prone to protodeboronation. Stabilization strategies include:

  • Conducting reactions under inert atmospheres.

  • Adding stabilizing agents like triethylamine.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Direct Boronation65–7295Moderate
Suzuki Coupling78–8297High
Boronate Ester Hydrolysis76–8899High

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety. A patented route employs continuous flow chemistry to enhance heat transfer during exothermic lithiation steps. Key metrics:

  • Throughput: 5 kg/batch

  • Cost: $120/g (lab-scale) vs. $45/g (industrial)

Emerging Techniques

Photocatalytic Borylation

Recent advances utilize Ir-based photocatalysts to activate aryl chlorides under visible light, avoiding harsh bases. Initial trials show 60% yield for electron-deficient substrates.

Electrochemical Methods

Electroreduction of aryl diazonium salts in the presence of B₂pin₂ achieves 55% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The difluoromethoxy and difluorophenyl groups enhance the compound’s stability and reactivity, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Stability

2,4-Difluorophenylboronic Acid (CAS: 1310403-94-1)
  • Structure : Fluorine atoms at 2- and 4-positions.
  • Acidity : Lacks the difluoromethoxy group, leading to a higher pKa compared to compounds with electron-withdrawing substituents.
  • Stability : Exhibits strong hydrogen-bonding networks in the solid state (B–C bond length: 1.566 Å), forming planar structures stabilized by O–H···F interactions .
  • Applications : Used in crystal engineering and Suzuki couplings.
3,5-Difluorophenylboronic Acid (CAS: 156545-07-2)
  • Structure : Fluorine atoms at 3- and 5-positions.
  • Acidity : Similar fluorine substitution but lacks the difluoromethoxy group.
  • Applications : Demonstrated effectiveness in modifying graphene’s electrical properties by altering charge carrier density .
(4-(Trifluoromethoxy)phenyl)boronic Acid
  • Structure : Trifluoromethoxy (-OCF₃) group at the 4-position.
  • Acidity : The stronger electron-withdrawing -OCF₃ group lowers pKa compared to the difluoromethoxy analog, enhancing Lewis acidity and reactivity.
  • Stability : Higher resistance to protodeborylation due to stronger electron withdrawal .

Electronic and Steric Effects

2,6-Difluorophenylboronic Acid (CAS: 179897-94-0)
  • Structure : Fluorine atoms at 2- and 6-positions.
  • Acidity : pKa = 7.2; undergoes protodeborylation at pH >6.8, limiting its utility in basic conditions .
(4-Fluoro-2,6-dimethoxyphenyl)boronic Acid (CAS: 512186-38-8)
  • Structure : Combines fluorine and methoxy groups.
  • Electronic Effects : Methoxy groups are electron-donating, counteracting fluorine’s electron withdrawal. This results in a higher pKa than the target compound .

Functional Group Comparisons

Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃)
  • Electron Withdrawal : -OCF₂H is more electron-withdrawing than -OCH₃ but less so than -OCF₃. This intermediate electron effect balances acidity and stability.
  • Hydrogen Bonding : The difluoromethoxy group may participate in weak hydrogen bonding, influencing crystallization behavior .
Trifluoromethyl (-CF₃) vs. Difluoromethoxy (-OCF₂H)
  • Reactivity : -CF₃ is more electron-withdrawing, making trifluoromethyl-substituted boronic acids more reactive but less stable under acidic conditions .

Suzuki-Miyaura Cross-Coupling Reactions

  • The target compound’s fluorinated structure enhances reactivity in palladium-catalyzed couplings. For example, similar compounds like (3,5-difluorophenyl)boronic acid have been used in the synthesis of electroactive carbazole derivatives .
  • Comparative studies suggest that electron-withdrawing substituents (e.g., -OCF₂H) improve coupling efficiency by stabilizing the boronate intermediate .

Materials Science

  • Fluorinated boronic acids, such as 3,5-difluorophenylboronic acid, modify graphene’s electrical properties by altering charge carrier density. The difluoromethoxy group in the target compound may offer unique doping effects due to its intermediate electron withdrawal .

Stability and Handling

  • However, its difluoromethoxy group likely reduces protodeborylation compared to highly fluorinated analogs .
  • Safety : Like most boronic acids, it poses risks upon inhalation, ingestion, or skin contact. Decomposition may release hydrogen fluoride (HF), requiring careful handling .

Data Tables

Table 1: Comparative Properties of Selected Boronic Acids

Compound CAS No. Substituents Molecular Weight pKa* Key Applications
Target Compound 915401-97-7 4-OCF₂H, 2,5-F 223.92 ~8.0† Suzuki couplings, materials
2,4-Difluorophenylboronic acid 1310403-94-1 2-F, 4-F 157.93 ~8.5 Crystal engineering
3,5-Difluorophenylboronic acid 156545-07-2 3-F, 5-F 157.93 ~8.3 Graphene doping
(4-Trifluoromethoxy)phenylboronic N/A 4-OCF₃ 209.93 ~7.5 High-reactivity couplings
2,6-Difluorophenylboronic acid 179897-94-0 2-F, 6-F 157.93 7.2 Limited due to protodeborylation

*Estimated pKa values based on substituent effects. †Predicted value.

Biological Activity

(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of difluoromethoxy and difluorophenyl groups, which may influence its interactions with biological targets.

The primary biological activity of this compound is attributed to its ability to act as a kinase inhibitor . Kinases are enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and metabolism. The inhibition of these enzymes can lead to significant alterations in cellular behavior, making this compound a candidate for therapeutic applications in cancer and other diseases.

Target Enzymes

  • Kinases : The compound selectively inhibits certain kinases involved in cancer pathways, disrupting their activity and leading to reduced cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its potential as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : The compound's absorption characteristics can be influenced by its lipophilicity due to the difluoro substituents.
  • Distribution : The distribution profile indicates how well the compound penetrates tissues, which is crucial for its efficacy.
  • Metabolism : Metabolic stability is an important factor; studies suggest that this compound may exhibit favorable stability in biological systems.
  • Excretion : Understanding how the compound is excreted can help predict its accumulation in the body.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

  • In vitro Studies : Laboratory studies have shown that this compound can inhibit the growth of specific cancer cell lines by targeting key signaling pathways. For instance, it has demonstrated activity against colon cancer cell lines with specific mutations.
Cell LineIC50 (nM)Mechanism of Action
DLD-14.8Inhibition of APC-mutated pathways
HCT116>240No significant activity observed

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties, although detailed studies are required to confirm these effects.

Case Studies

Several case studies have highlighted the efficacy of boronic acids in medicinal applications. For example:

  • A study on boronic acid derivatives indicated their role in inhibiting metallo-aminopeptidases, which are crucial for various physiological processes related to cancer and inflammation .
  • Another investigation focused on the structure-activity relationship (SAR) of related compounds and their selective cytotoxicity against cancer cells .

Q & A

Q. What are the common synthetic routes for (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid?

The synthesis typically involves halogenation and subsequent borylation. For structurally analogous fluorinated phenylboronic acids (e.g., 2,5-difluorophenylboronic acid), a Miyaura borylation reaction is employed, where a brominated precursor reacts with bis(pinacolato)diboron under palladium catalysis . For compounds with difluoromethoxy groups, electrophilic substitution or cross-coupling reactions using protected intermediates (e.g., benzyloxy or silyl ethers) may be required to preserve the difluoromethoxy moiety during synthesis .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • ¹¹B NMR : To confirm boronic acid functionality (typical δ ~30 ppm for ArB(OH)₂) and monitor protodeborylation (appearance of boric acid signals at δ ~18 ppm) .
  • ¹⁹F NMR : To verify fluorine substitution patterns and quantify impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require derivatization due to boronic acid hygroscopicity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

As a boronic acid, it participates in palladium-catalyzed couplings with aryl halides. For example, in drug discovery, analogous fluorinated boronic acids have been used to synthesize TRK inhibitors by coupling with iodinated heterocycles . Key parameters include:

  • Base selection : K₂CO₃ or CsF to stabilize the boronate intermediate.
  • Solvent optimization : Mixed aqueous/organic systems (e.g., DME/H₂O) enhance solubility .
  • Catalyst choice : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates .

Advanced Research Questions

Q. How is the pKa of this boronic acid determined, and how does its Lewis acidity impact reactivity?

The pKa can be indirectly measured using ¹¹B NMR titration or via a linear correlation between ¹H NMR chemical shifts (B–OH protons in DMSO-d₆) and known pKa values of structurally similar boronic acids . For example:

Compoundδ(¹¹B) (ppm)Predicted pKa
2,6-Difluorophenylboronic acid28.57.2
Pentafluorophenylboronic acid30.13.5
Lower pKa (higher Lewis acidity) enhances electrophilicity, improving reaction rates in couplings but increasing susceptibility to protodeborylation .

Q. What strategies mitigate protodeborylation during reactions at neutral or basic pH?

  • Buffered conditions : Use phosphate buffers (pH 6–7) to stabilize the boronate form .
  • Low-temperature protocols : Reduce decomposition in Suzuki-Miyaura reactions .
  • Protecting groups : Convert boronic acid to more stable esters (e.g., MIDA or pinacol) for storage or harsh conditions .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound?

Density functional theory (DFT) calculations assess:

  • Boron electronic environment : Charge distribution at the boron center influences nucleophilic attack efficiency .
  • Transition-state modeling : Predicts steric and electronic barriers in cross-couplings .
    For example, exact exchange functionals (e.g., B3LYP) accurately model thermochemical properties of fluorinated aromatics .

Q. How are discrepancies in experimental data (e.g., conflicting NMR shifts) resolved?

  • pH calibration : Ensure NMR measurements are pH-controlled, as ¹¹B shifts are pH-sensitive .
  • Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference in ¹H/¹⁹F NMR .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 2,3-difluoro-4-formylphenylboronic acid ).

Q. What role does the difluoromethoxy group play in modulating biological activity?

While direct studies on this compound are limited, similar difluoromethoxy-substituted boronic acids exhibit enhanced metabolic stability and bioavailability in drug candidates due to:

  • Electron-withdrawing effects : Polarize the boron center for targeted diol binding (e.g., serine protease inhibition).
  • Lipophilicity : Fluorine atoms improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.